- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, Zhongguo Yiyao Gongye Zazhi, 2007, 38(10), 694-695

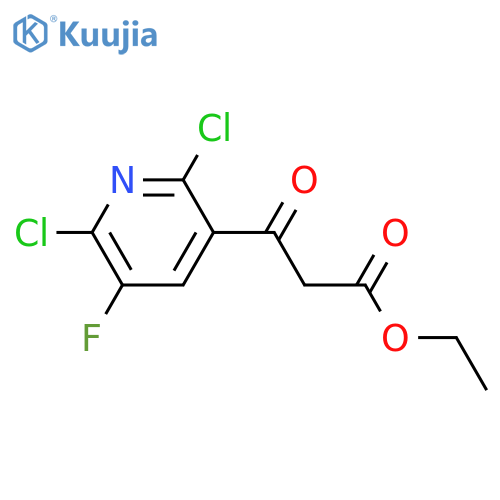

Cas no 96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester)

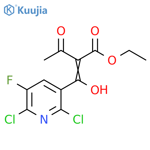

96568-04-6 structure

商品名:3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

CAS番号:96568-04-6

MF:C10H8Cl2FNO3

メガワット:280.079824447632

MDL:MFCD00799535

CID:61853

PubChem ID:87560993

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

- Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate

- Ethyl 2,6-dichloro-5-fluornicotinoylacetate

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

- Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate

- Ethyl 2,6-Dichloro-5-Fluoro

- Nicotinylacetate

- Ethyl 2,6-Dichloro-5-Fluoro-Pyridine-3-Acetoacetate

- Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

- Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

- (2,6-Dichloro-5-fluoronicotinoyl)acetic Acid Ethyl Ester

- 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionic Acid Ethyl Ester

- Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate

- Ethyl 2,6-Dichloro-5-Fluoro Nicotinylacetate

- ethyl 3-(2,6-dichloro-5-fluoro(3-pyridyl))-3-oxopropanoate

- PubChem10944

- C10H8Cl2FNO3

- DSSTox_CID_29338

- DSSTox_RID_83454

- DSSTox_GSID_49379

- Ethyl2,6-dichloro-5-fluorop

- Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate (ACI)

- Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate

- Ethyl 2,6-dichloro-5-fluoro-

- Ethyl 2,6-dichloro-5-fluoro- beta -oxo-3-pyridinepropionate

- AC-7742

- Ethyl 2,6-dichloro-5-fluoro-?-oxo-3-pyridinepropionate

- 96568-04-6

- CHEMBL3185319

- DTXSID4049379

- Tox21_202905

- E0811

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

- CAS-96568-04-6

- Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-beta-oxo-3-pyridinepropanoate;

- Ethyl3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

- DTXCID1029338

- MFCD00799535

- CS-0059185

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate

- SY050796

- Ethyl 2,6-dichloro-5-fluoro-I(2)-oxo-3-pyridinepropionate

- Ethyl 2,6-dichloro-5-fluoro-beta-oxo-3-pyridinepropionate, 98%

- A-oxo-3-pyridinepropionate

- AS-9195

- J-520797

- BP-12689

- SCHEMBL1389163

- AKOS015838712

- NCGC00260451-01

- Ethyl 2,6-dichloro-5-fluornicotinoylacetate; Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate; Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate

- ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate

-

- MDL: MFCD00799535

- インチ: 1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3

- InChIKey: IEUHWNLWVMLHHC-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C1C(Cl)=NC(Cl)=C(F)C=1)=O)OCC

計算された属性

- せいみつぶんしりょう: 293.00200

- どういたいしつりょう: 278.987

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 56.3

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.4602 (estimate)

- ゆうかいてん: 66.0 to 72.0 deg-C

- ふってん: 363.4±37.0℃ at 760 mmHg

- フラッシュポイント: 165.4 °C

- 屈折率: 1.524

- PSA: 56.26000

- LogP: 2.59230

- ようかいせい: 水に溶けない

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-100g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 100g |

¥751.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D711308-25g |

Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate |

96568-04-6 | 97% | 25g |

$300 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-10g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 10g |

¥61.00 | 2024-04-23 | |

| Apollo Scientific | PC3939-25g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 25g |

£20.00 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0811-5G |

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |

96568-04-6 | >98.0%(T) | 5g |

¥50.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D379487-500g |

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |

96568-04-6 | 98% | 500g |

$470 | 2024-05-24 | |

| Matrix Scientific | 088974-5g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 5g |

$63.00 | 2023-09-08 | ||

| TRC | D434200-50g |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |

96568-04-6 | 50g |

$333.00 | 2023-05-18 | ||

| TRC | D434200-100g |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |

96568-04-6 | 100g |

$620.00 | 2023-05-18 | ||

| Apollo Scientific | PC3939-5g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 5g |

£15.00 | 2025-02-21 |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate ; 0 - 5 °C; 0.5 h, 5 °C → 35 °C; 6 h, 35 °C

1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Ethanol

リファレンス

- An alternative synthesis of ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropionate and ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Organic Preparations and Procedures International, 1997, 29(2), 231-234

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; 0.5 h, reflux; reflux → 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C

リファレンス

- An improved, one-pot process for preparing beta-keto esters from nitriles and alpha-halo esters by the Blaise reaction, using zinc plus organic acid catalysts, and application to the preparation of pyridine and benzene intermediates for quinoline antibiotics., World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Butyllithium Catalysts: 2,2′-Biquinoline Solvents: Tetrahydrofuran , Hexane ; -30 °C; -5 °C; -5 °C → -50 °C

1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 1.5 h, reflux

1.2 1.5 h, reflux; 2.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt

1.2 1.5 h, reflux; 2.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt

リファレンス

- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Zhongguo Yiyao Gongye Zazhi, 2010, 41(8), 571-572

Synthetic Routes 6

はんのうじょうけん

1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

リファレンス

- A catalytic process for preparing (hetero)aromatic beta-ketoesters from metal organyl malonates and (hetero)arylnitriles, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 1 h, reflux

1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C

1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C

1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C

1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C

リファレンス

- Process for preparation of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, China, , ,

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate

1.2 -

1.2 -

リファレンス

- A safe, economical method for the preparation of β-oxo esters, Synthesis, 1993, (3), 290-2

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ; 5 h, reflux

リファレンス

- Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety, Bioorganic & Medicinal Chemistry Letters, 2016, 26(9), 2262-2267

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 10 min, reflux

1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt

1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt

リファレンス

- Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step, Organic Process Research & Development, 2005, 9(3), 311-313

Synthetic Routes 11

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Water ; 10 h, reflux

リファレンス

- Synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Jingxi Huagong Zhongjianti, 2005, 35(6), 29-31

Synthetic Routes 12

はんのうじょうけん

1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt

リファレンス

- Discovery of the Decarboxylative Blaise Reaction and Its Application to the Efficient Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate, Organic Process Research & Development, 2007, 11(6), 1062-1064

Synthetic Routes 13

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 reflux

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Raw materials

- Ethyl 2-[(2,6-dichloro-5-fluoro-3-pyridinyl)hydroxymethylene]-3-oxobutanoate

- Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate

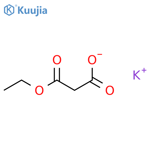

- Ethyl potassium malonate

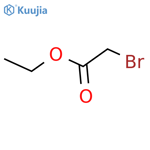

- Ethyl bromoacetate

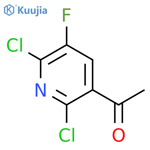

- 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one

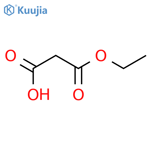

- 3-ethoxy-3-oxo-propanoic acid

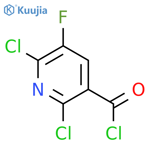

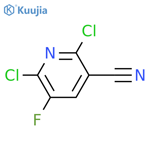

- 2,6-Dichloro-5-fluoronicotinonitrile

- 2,6-Dichloro-5-fluoronicotinoyl ChlorideI

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Preparation Products

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester 関連文献

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

2. Back matter

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester) 関連製品

- 1173023-36-3(L-745,870 Hydrochloride)

- 1805523-07-2(3-(Aminomethyl)-2-(difluoromethyl)-6-fluoropyridine-5-carboxaldehyde)

- 2228509-64-4(tert-butyl N-{3-amino-2-methyl-2-4-(morpholin-4-yl)phenylpropyl}carbamate)

- 1356666-25-5(2-(2,6-dichloro-5-fluoropyridin-3-yl)formamido-3-methylpentanamide)

- 1164120-78-8(4-(4-hydroxy-3-methylphenyl)benzaldehyde)

- 2172344-13-5(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid)

- 905587-43-1(1-(5-Fluoropyrimidin-2-yl)ethanol)

- 1805254-49-2(Ethyl 3-(difluoromethyl)-2-hydroxy-4-nitropyridine-5-acetate)

- 112556-13-5(1-Bromo-4-[chloro(difluoro)methoxy]benzene)

- 1805421-07-1(3-(Difluoromethyl)-2-iodo-5-nitropyridine-6-carboxaldehyde)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量